CMP98

PROTAC Negative Control VHL E3 Ligase

CMP98 is the validated negative control for VHL-targeting PROTAC CM11. In parallel assays, it confirms that observed VHL degradation is mechanism-specific and not an experimental artifact. This bivalent molecule, with two VHL ligands linked by PEG, is essential for rigorous PROTAC research and ensures data reproducibility in studies of the ubiquitin-proteasome system.

Molecular Formula C58H82N8O14S2
Molecular Weight 1179.5 g/mol
Cat. No. B2380140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMP98
Molecular FormulaC58H82N8O14S2
Molecular Weight1179.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O
InChIInChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45-,46-,51+,52+/m0/s1
InChIKeyWGJCHHJGGFCCRS-NFXWONMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CMP98: A Defined and Validated Negative Control for VHL-Targeting PROTAC Research


CMP98 is a proteolysis-targeting chimera (PROTAC) that functions as a bivalent molecule. It consists of two von Hippel-Lindau (VHL) E3 ligase ligands connected by a 6-unit polyethylene glycol (PEG) linker . Unlike active degrader molecules, its primary and intended use is as a negative control compound for the VHL-targeting degrader, CM11, as it fails to induce VHL protein degradation . CMP98 is a large, polar molecule that occupies the beyond Rule-of-Five (bRo5) chemical space, making it a useful benchmark for studying the physicochemical properties of this emerging class of therapeutics [1].

The Critical Function of CMP98: Why Structurally Similar PROTACs Cannot Be Substituted


In PROTAC research, establishing that degradation of a target protein occurs through the intended E3 ligase-dependent mechanism is paramount. An active degrader like CM11 may show potent effects in cellular assays, but off-target toxicity or non-specific effects must be ruled out. CMP98 is specifically designed to address this. It is a close structural analog of CM11 but lacks the critical functionality to degrade VHL [1]. Substituting CMP98 with another VHL-binding molecule or an unrelated compound would fail to provide the necessary, mechanism-specific control for experiments where CM11 is used to degrade VHL, as CMP98 does not affect VHL degradation . Its use is essential to definitively attribute any observed biological effect to the target engagement and subsequent degradation of VHL by CM11, thereby validating the experimental system.

Quantitative Evidence for CMP98: Comparative Physicochemical and Biological Benchmarking


Biological Inactivity as a Verified Negative Control for CM11 in VHL-Dependent Degradation Assays

CMP98's primary differentiation lies in its functional inactivity as a VHL degrader, directly contrasting it with the active comparator, CM11. In a cellular model, treatment with the active PROTAC CM11 resulted in a significant decrease in VHL protein levels, thereby enhancing Vpx expression. In contrast, treatment with CMP98 showed no significant effect on VHL-mediated Vpx degradation, behaving identically to a control PROTAC [1]. This lack of effect confirms its utility as a negative control.

PROTAC Negative Control VHL E3 Ligase Degradation Assay

Benchmarking CMP98's Polarity and Lipophilicity Against Standard bRo5 and Ro5 Compounds

CMP98 serves as a benchmark for extremely polar bRo5 compounds. In a study comparing it to the bRo5 drug Saquinavir and the Ro5 drug Pomalidomide, CMP98 was experimentally determined to have significantly lower lipophilicity (LogP) and higher polarity than Saquinavir. It also demonstrated a low propensity to form intramolecular hydrogen bonds (IMHBs) and a low ability to mask its polarity (low chameleonicity) [1].

bRo5 Drug Discovery Lipophilicity Polarity Chameleonicity

Use of CMP98 as a Validated Control for VHL-Targeting PROTACs in Infectious Disease Research

In a study investigating the role of the VHL E3 ligase in HIV-2 infection, the authors utilized CMP98 as a control PROTAC to confirm the specificity of their findings. They observed that the active PROTAC CM11 enhanced Vpx expression by inhibiting VHL, but CMP98 had no effect. The densitometry data from immunoblots showed no significant difference (ns) between CMP98-treated and control cells, validating the assay's specificity for VHL-dependent degradation [1].

HIV-2 Virology Host-Pathogen Interaction VHL PROTAC

CMP98's Solubility Profile Supports its Utility as a High-Concentration Stock Solution Control

While many bRo5 compounds, including PROTACs, suffer from poor aqueous solubility, CMP98 demonstrates high solubility in DMSO, a key characteristic for a practical research tool. Its reported solubility of 120 mg/mL (101.74 mM) in DMSO is a critical attribute that distinguishes it from less soluble PROTACs and simplifies its use in cell-based assays.

Solubility Formulation In vitro Assay PROTAC bRo5

A Defined and Modular Synthesis Route Using a Commercially Available Ligand-Linker Conjugate

The synthesis of CMP98 is well-defined and utilizes a commercially available building block, (S,R,S)-AHPC-PEG6-CH2CO2H . This precursor already incorporates the VHL ligand and the six-unit PEG linker, simplifying the final assembly of the bivalent PROTAC. This contrasts with many custom PROTAC syntheses that require multiple complex conjugation steps.

Chemical Synthesis PROTAC VHL Ligand PEG Linker Medicinal Chemistry

CMP98 Procurement-Driven Applications: From VHL Degrader Validation to bRo5 Drug Design


Validation of VHL-Mediated Degradation in PROTAC Mechanism-of-Action Studies

CMP98 is the essential negative control when using the active VHL-targeting degrader CM11. In any cellular assay where CM11 is employed to reduce VHL protein levels, CMP98 must be used in parallel at an equivalent concentration to demonstrate that the observed effects are due to VHL degradation and not a non-specific artifact of the treatment. Its verified lack of effect on VHL degradation, as shown by immunoblotting, is critical for publishing robust and mechanism-specific PROTAC data [1].

Benchmarking Physicochemical Properties of Novel bRo5 and PROTAC Candidates

Researchers developing new PROTACs or other bRo5 molecules can use CMP98 as an experimental benchmark for extreme polarity and low lipophilicity. Its well-characterized physicochemical profile, including its lower lipophilicity and higher polarity compared to Saquinavir, provides a reference point for validating computational models and comparing new chemical entities [2]. This application is particularly relevant in early-stage drug discovery where optimizing the balance between polarity, permeability, and solubility is a key challenge.

Establishing Specificity in Virology and Host-Pathogen Interaction Research

In studies investigating the role of the host ubiquitin-proteasome system in viral infections, as demonstrated in recent HIV-2 research, CMP98 provides a critical control. By confirming that an active VHL-targeting PROTAC (CM11) has an effect while CMP98 does not, scientists can confidently link a phenotype specifically to VHL function. This use case extends beyond HIV to any viral or bacterial system where VHL's role is under investigation, making CMP98 a valuable tool for infectious disease research programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CMP98

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.